[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol
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Overview
Description
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an oxane ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of 3-nitrobenzaldehyde with a suitable oxane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The final step involves the reduction of the intermediate product to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Oxane derivatives with various oxidation states.
Reduction: Amino-substituted oxane derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is utilized in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the oxane ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
[(2S,5R)-5-(3-Aminophenyl)oxan-2-yl]methanol: Similar structure but with an amino group instead of a nitro group.
[(2S,5R)-5-(3-Hydroxyphenyl)oxan-2-yl]methanol: Contains a hydroxy group in place of the nitro group.
Uniqueness
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2S,5R)-5-(3-nitrophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15NO4/c14-7-12-5-4-10(8-17-12)9-2-1-3-11(6-9)13(15)16/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1 |
InChI Key |
RNVKFVYJLBCUDD-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1CC(OCC1C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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